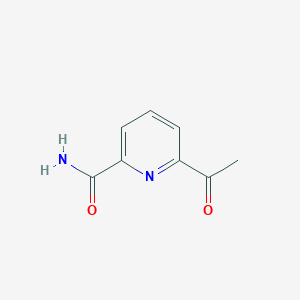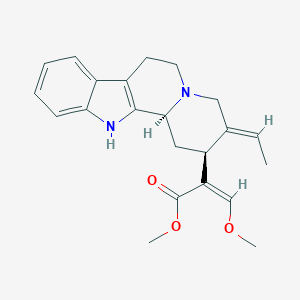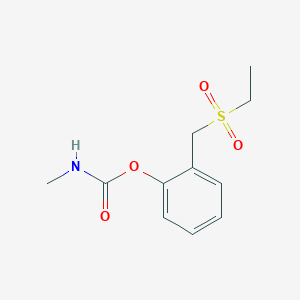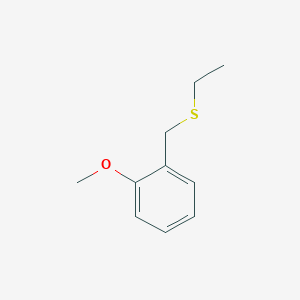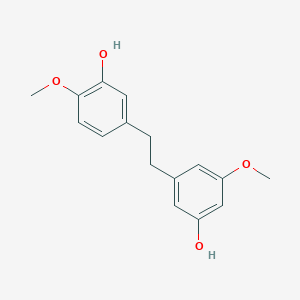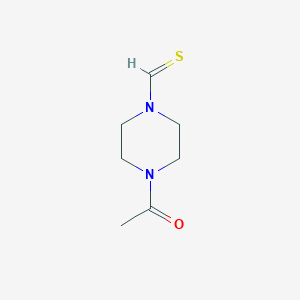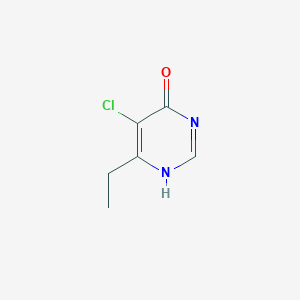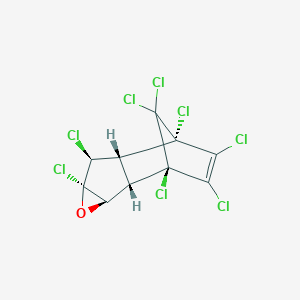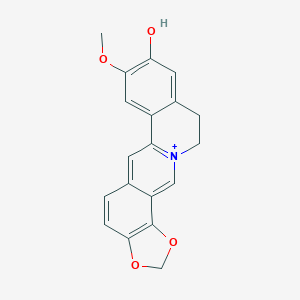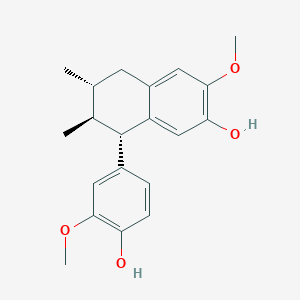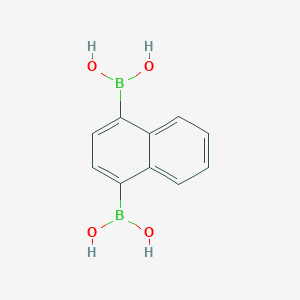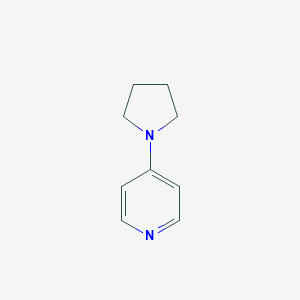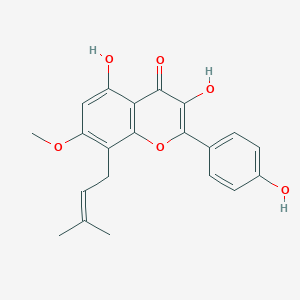
Isoanhydroicaritin
Overview
Description
Sophora flavescens. Its chemical formula is C21H20O6, and its molecular weight is 368.38 g/mol . This compound belongs to the flavonol class and is part of the polyphenol group.
Preparation Methods
Synthetic Routes: The synthetic preparation of Isoanhydroicaritin involves several steps. While there are variations, a common synthetic route includes the following reactions:
Demethylation: Removal of the methoxy groups from the precursor compound.
Ring Closure: Formation of the isoflavone ring structure.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Industrial Production: Industrial production methods for this compound typically rely on extraction from S. flavescens roots. The dried roots are processed to isolate and purify the compound.
Chemical Reactions Analysis
Isoanhydroicaritin undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may occur, leading to different derivatives.
Substitution: Substitution reactions at specific positions are possible.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts. Major products formed depend on reaction conditions and substituents.
Scientific Research Applications
Isoanhydroicaritin has diverse applications:
Medicine: It exhibits cytotoxic effects in cancer cells.
Biology: It may impact cellular pathways and signaling.
Chemistry: Researchers study its reactivity and potential derivatives.
Industry: this compound could find use in pharmaceuticals or natural product-based therapies.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets and signaling pathways. Further research is needed to elucidate specific details.
Comparison with Similar Compounds
Isoanhydroicaritin’s uniqueness lies in its specific structure and biological effects. Similar compounds include Icaritin (Anhydroicaritin), which shares some properties and is also derived from Sophora flavescens .
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-16(26-3)10-15(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJANATGWWPNKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between Isoanhydroicaritin and Noranhydroicaritin?
A1: Both this compound and Noranhydroicaritin are isopentenylated kaempferol derivatives. The key structural difference lies in the position of the rhamnose sugar moiety. In this compound, the rhamnose sugar is attached to the 3-position of the flavonol skeleton. In contrast, Noranhydroicaritin has the rhamnose sugar at the 7-position. []
Q2: How was this compound synthesized in the lab?
A2: Researchers successfully synthesized this compound starting from Noranhydroicaritin. Noranhydroicaritin was first acetylated to protect the hydroxyl groups. The resulting compound was then reacted with methyl iodide in the presence of potassium carbonate, leading to methylation at the 3-position. Finally, deacetylation yielded this compound. []
Q3: Which plant species is a known source of this compound?
A3: Sophora flavescens has been identified as a source of this compound. Researchers successfully isolated and characterized this compound from the plant, along with other flavonoids. This finding contributes to the understanding of the phytochemical profile of Sophora flavescens. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


